molecular formula C13H12F3N3O2 B2668244 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid CAS No. 927969-26-4

4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid

カタログ番号: B2668244
CAS番号: 927969-26-4
分子量: 299.253
InChIキー: YHAYCFYFRIHSRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid is a synthetic organic compound featuring a quinazoline core substituted with a trifluoromethyl group at the 2-position and a butanoic acid moiety linked via an amino group at the 4-position. Quinazoline derivatives are widely studied in medicinal chemistry due to their bioactivity, particularly as kinase inhibitors and anticancer agents.

特性

IUPAC Name

4-[[2-(trifluoromethyl)quinazolin-4-yl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c14-13(15,16)12-18-9-5-2-1-4-8(9)11(19-12)17-7-3-6-10(20)21/h1-2,4-5H,3,6-7H2,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAYCFYFRIHSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid typically involves multiple steps, starting with the preparation of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate amine, followed by cyclization to form the quinazoline ring. The trifluoromethyl group is introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyltrimethylsilane or sodium trifluoroacetate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

化学反応の分析

Table 1: Functional Group Reactivity

Functional GroupReactivity TypeExample ReactionsSource
Quinazoline (C4–NH)Nucleophilic substitutionAlkylation, amination
Butanoic acid (–COOH)Acid-base, esterificationSalt formation, amide coupling
Trifluoromethyl (–CF₃)Electron-withdrawing effectStabilizes intermediates

2.1. Amide Bond Formation

The carboxylic acid group reacts with amines to form amides. For example:

  • Protocol : Activation with SOCl₂ or coupling agents (e.g., DCC), followed by reaction with amines (e.g., isopropylamine).

  • Example : In , 2-((2-chlorobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid was converted to its amide derivative (45 ) via acyl chloride intermediates.

    • Conditions: Reflux in SOCl₂, then DCM/Et₃N.

    • Yield: ~70% (estimated from analogous reactions).

2.2. Esterification and Hydrolysis

The butanoic acid moiety forms esters under acidic or basic conditions:

  • Esterification : Treatment with trimethylchlorosilane in methanol ( , Scheme 2).

  • Hydrolysis : Reflux with NaOH to regenerate carboxylic acids ( , 10 and 11 ).

2.3. Quinazoline Ring Modifications

The trifluoromethyl group directs electrophilic substitution to the 7-position. Key reactions include:

  • Alkylation : Benzylation using benzyl halides (e.g., 89 in ).

  • Sulfur incorporation : Thioether formation via reaction with benzyl thiols ( , 10 ).

Table 2: Reactivity Trends in Quinazoline Derivatives

CompoundKey ReactionRate/KineticsSource
4-Oxo-3-phenylquinazoline-7-carboxylic acidAmidationFaster with electron-deficient amines
2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acidEster hydrolysisAcid-catalyzed (pH < 3)
N-[4-(Trifluoromethyl)phenyl]quinazolin-4-amineNucleophilic substitution (C7)Enhanced by –CF₃ group

Mechanistic Insights

  • Transamination : Analogous to GABA-AT inhibitors in , the amino group may undergo enzymatic transamination, though non-pseudo-first-order kinetics are expected.

  • Fluoride elimination : The trifluoromethyl group can lose fluoride ions under basic conditions, forming reactive intermediates ( , 4 and 5 ).

科学的研究の応用

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of 2-(trifluoromethyl)quinazolin-4-amine, which include 4-{[2-(trifluoromethyl)quinazolin-4-yl]amino}butanoic acid, have been shown to exhibit significant cytotoxicity against several cancer cell lines, including HeLa, PC3, and K562. The compound demonstrated an impressive half-maximal inhibitory concentration (IC50) against HeLa cells at 0.01 µM, indicating a strong potential for development as a microtubule-targeted agent (MTA) .

Key Findings:

  • Mechanism of Action : The compound acts as a tubulin inhibitor, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells .
  • Comparative Efficacy : Its activity was found to be superior to that of established chemotherapeutics like combretastatin A-4 .

Synthesis and Structural Optimization

The synthesis of 4-{[2-(trifluoromethyl)quinazolin-4-yl]amino}butanoic acid involves optimizing structural features to enhance biological activity. Research has focused on modifying the quinazoline core to improve potency and selectivity against tumor cells. This optimization process is crucial for developing more effective anticancer therapies .

Pharmacological Properties

The compound exhibits several pharmacological properties that make it a candidate for further research:

  • Solubility : The solubility characteristics of the compound are critical for its bioavailability and therapeutic efficacy.
  • Safety Profile : Preliminary studies indicate a manageable safety profile, making it suitable for further development .

Case Study 1: Microtubule Inhibition

In one study, the compound was evaluated for its ability to inhibit tubulin polymerization through various assays. Results indicated that it effectively competes with colchicine for binding sites on tubulin, leading to significant disruption of the microtubule network in treated cells .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on derivatives of 4-{[2-(trifluoromethyl)quinazolin-4-yl]amino}butanoic acid. This analysis revealed specific structural modifications that enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

作用機序

The mechanism by which 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to specific receptors or enzymes, leading to desired biological outcomes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound shares structural motifs with other trifluoromethyl-substituted heterocyclic acids. Two key analogs are discussed below:

Compound A : 4-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid (CAS 859114-38-8)
  • Core Structure: Coumarin (chromen-2-one) substituted with a butyl group and linked to butanoic acid via an oxyacetyl-amino bridge.
  • Key Differences :
    • The quinazoline core in the target compound is replaced by a coumarin scaffold, which is oxygen-rich and less planar.
    • The trifluoromethyl group is absent; instead, a butyl group enhances lipophilicity but reduces electronegativity.
  • Applications : Coumarin derivatives are often explored as anticoagulants or fluorescent probes, contrasting with quinazoline’s role in kinase inhibition.
Compound B : 4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic Acid (CAS 923121-46-4)
  • Core Structure: Pyridine ring substituted with a trifluoromethyl group at the 5-position, linked to butanoic acid via an amino group.
  • The trifluoromethyl group is positioned meta to the amino linkage, altering electronic effects compared to the ortho position in the quinazoline analog.
  • Applications : Pyridine-based acids are common in agrochemicals and small-molecule therapeutics due to their balanced solubility and bioavailability.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A (Coumarin) Compound B (Pyridine)
Molecular Weight ~343.3 g/mol (estimated) 361.39 g/mol 278.22 g/mol
LogP ~2.5 (predicted) ~3.1 (high due to butyl group) ~1.8 (moderate solubility)
Hydrogen Bond Donors 2 (amine and carboxylic acid) 2 (amide and carboxylic acid) 2 (amine and carboxylic acid)
Bioactivity Kinase inhibition (predicted) Anticoagulant/fluorescence Agrochemical intermediates

生物活性

4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid (CAS: 927969-26-4) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline moiety, which is known for its anticancer properties. The trifluoromethyl group enhances its lipophilicity, potentially improving bioavailability and cellular uptake. The structure can be represented as follows:

C12H12F3N5O2\text{C}_{12}\text{H}_{12}\text{F}_3\text{N}_5\text{O}_2

Anticancer Properties

Recent studies have demonstrated that 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid exhibits significant antiproliferative activity against various cancer cell lines, including pancreatic cancer cells.

Table 1: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)
BxPC-3 (Pancreatic)0.051
Panc-1 (Pancreatic)0.066
WI38 (Normal Lung)0.36

These values indicate that the compound has a lower IC50 against cancer cells compared to normal cells, suggesting selective toxicity towards malignant cells while sparing normal tissues .

The mechanism by which this compound exerts its anticancer effects is believed to involve DNA intercalation, leading to inhibition of DNA replication and transcription. This was supported by studies indicating that the presence of flat structural fragments in the molecule enhances its ability to intercalate into DNA .

Case Studies

In a study assessing the compound's effects on pancreatic cancer cell lines, it was found that treatment with 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid resulted in significant apoptosis induction. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .

Table 2: Apoptosis Induction in HCT-116 Cells

Treatment DurationPercentage of Apoptotic Cells (%)
24 hours68.11
Control33.85

This data illustrates the compound's efficacy in promoting cell death in cancerous cells through apoptotic pathways .

Q & A

Q. How can researchers optimize the synthesis of 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization can focus on coupling reagents and reaction conditions. For example, using EDCI/HOBt for amide bond formation between the quinazoline core and butanoic acid moiety, as seen in structurally analogous compounds . Purification via reverse-phase HPLC or recrystallization (e.g., ethanol/water systems) is recommended, with purity verification by LC-MS (≥95%, as in ) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity and stability?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of the quinazoline-amine linkage (e.g., 1H^1H, 13C^{13}C, 19F^{19}F-NMR).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C13_{13}H11_{11}F3_3N4_4O2_2 requires exact mass 320.0782).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, referencing melting points (e.g., 287.5–293.5°C for similar trifluoromethyl derivatives) .

Q. How can researchers validate the compound’s solubility and formulation for in vitro assays?

  • Methodological Answer :
  • Use DMSO for stock solutions (≤10 mM), followed by dilution in PBS or cell culture media.
  • Solubility can be predicted using logP values (estimated via software like ChemAxon) and compared to analogs (e.g., 4-[(2-Nitrophenyl)amino]butanoic acid in ) .

Advanced Research Questions

Q. How might structural modifications to the quinazoline core or butanoic acid chain enhance target selectivity in kinase inhibition assays?

  • Methodological Answer :
  • Rational Design : Introduce substituents at the quinazoline 2-position (e.g., ethylamino or pyridinyl groups) to mimic kinase-binding motifs (as in ) .
  • SAR Studies : Compare IC50_{50} values of analogs (e.g., trifluoromethyl vs. methyl groups) using enzymatic assays (e.g., ADP-Glo™ Kinase Assay).

Q. What strategies can resolve discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Standardized Assay Conditions : Control variables like cell lines (e.g., HEK293 vs. HeLa), compound concentration, and incubation time.
  • Structural Validation : Confirm batch-to-batch consistency via NMR and LC-MS to rule out degradation (e.g., highlights 98% purity thresholds) .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., quinazolinone derivatives in ) to identify trends .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer models?

  • Methodological Answer :
  • Transcriptomics/Proteomics : Use RNA-seq or SILAC-based proteomics to identify dysregulated pathways.
  • Molecular Docking : Model interactions with ATP-binding pockets of kinases (e.g., EGFR or VEGFR2), leveraging trifluoromethyl’s hydrophobic effects .
  • In Vivo Pharmacokinetics : Assess bioavailability and metabolite profiling (e.g., via LC-MS/MS) using rodent models.

Q. What experimental approaches address metabolic instability of the trifluoromethyl group in vivo?

  • Methodological Answer :
  • Isotope Labeling : Use 19F^{19}F-NMR to track metabolic degradation pathways.
  • Prodrug Design : Mask the butanoic acid as an ester (e.g., tert-butoxycarbonyl in ) to enhance permeability .
  • Comparative Studies : Benchmark against stable analogs (e.g., 4-(trifluoromethyl)pyrazole derivatives in ) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on cytotoxicity in normal vs. cancer cell lines?

  • Methodological Answer :
  • Dose-Response Curves : Establish IC50_{50} values across multiple cell lines (≥3 replicates).
  • Selectivity Index (SI) : Calculate SI = IC50_{50}(normal)/IC50_{50}(cancer); SI >3 indicates therapeutic potential.
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins Pharma) to identify non-specific binding .

Q. What steps mitigate batch-to-batch variability in biological activity studies?

  • Methodological Answer :
  • Quality Control (QC) : Enforce strict synthesis protocols (e.g., ≥95% purity via HPLC) and document impurity profiles (e.g., ’s purity tables) .
  • Blinded Experiments : Assign compound batches randomly across experimental groups to reduce bias.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。